![molecular formula C17H17N3O3 B2361039 4-(2,5-dimethylpyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 1453117-94-6](/img/structure/B2361039.png)
4-(2,5-dimethylpyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-dimethylpyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as DPPB and has been studied for its potential applications in various fields, including medicinal chemistry and drug discovery.
Scientific Research Applications
Tuberculosis Treatment
Antitubercular agent-3 has been identified as a potential candidate for treating tuberculosis (TB). Its mechanism of action involves disrupting the cell wall synthesis of Mycobacterium tuberculosis, the bacteria responsible for TB. This disruption is crucial because the bacteria have developed resistance to many of the current drugs .
Drug-Resistant TB Management
The compound shows promise in managing drug-resistant TB strains. As M. tuberculosis has evolved resistance to clinically available antitubercular drugs, new agents like Antitubercular agent-3 are needed to combat these resistant strains .
Novel Drug Scaffolds
Due to its unique structure, Antitubercular agent-3 serves as a novel scaffold for developing new drugs. Its fused-nitrogen-containing heterocyclic framework is particularly valuable in creating drugs that target specific vulnerabilities in pathogens .
Bacterial Proteolysis Targeting
The compound’s structural information has enabled the design of bacterial proteolysis targeting chimeras (BacPROTACs). These are innovative therapeutic agents that target intracellular mycobacterial proteins for proteolytic digestion, offering a new approach to TB treatment .
Siderophore Biosynthesis Inhibition
Antitubercular agent-3 targets the salicylate synthase MbtI, an essential enzyme in the mycobacterial siderophore biosynthesis pathway. This pathway is absent in human cells, making it an attractive target for antitubercular therapy .
Enhanced Cell Permeability
The compound’s known cell permeability is advantageous for drug delivery. It can efficiently penetrate bacterial cells, ensuring that the drug reaches its target site within the bacteria .
Adjunct Therapy
Research suggests that Antitubercular agent-3 could be used as an adjunct therapy to existing TB treatments. By combining it with current drugs, it may improve treatment outcomes, especially in cases of multi-drug-resistant TB .
Pharmacokinetic Studies
The compound is also a subject of pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This information is critical for optimizing dosage and administration routes for maximum therapeutic efficacy .
Mechanism of Action
Target of Action
Antitubercular agents generally target mycobacteria, inhibiting their growth or selectively destroying them .
Mode of Action
Antitubercular medications typically work by impacting the synthesis or transcription of mycobacteria rna or inhibiting the synthesis of mycolic acids in the cellular wall .
Biochemical Pathways
It can be inferred that the compound interferes with the rna synthesis or mycolic acid synthesis pathways in mycobacteria .
Result of Action
The general effect of antitubercular agents is the inhibition of growth or selective destruction of mycobacteria .
properties
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11-3-4-12(2)19(11)14-7-5-13(6-8-14)17(23)18-20-15(21)9-10-16(20)22/h3-8H,9-10H2,1-2H3,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKYBONACNZVMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)NN3C(=O)CCC3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethylpyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide | |
CAS RN |
1453117-94-6 |
Source
|
Record name | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.